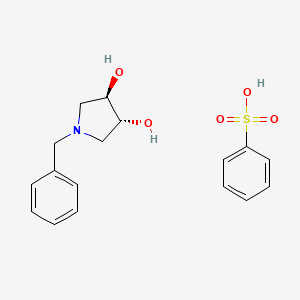
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with diol and benzenesulfonate groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
N-acylation: of 3-amino-4-methylpyridine.
Quaternization: using benzyl halide.
Partial reduction: with sodium borohydride in methanol or water.
Hydrolysis: in the presence of acid.
Reductive amination: using methanolic methylamine and titanium (IV) isopropoxide in methanol
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact and ensure worker safety .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzenesulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate can be compared with other similar compounds, such as:
- Rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
- Rel-(3R,4R)-1-(3-cyanobenzoyl)-4-(phenoxymethyl)pyrrolidine-3-carboxamide
- Rel-(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C17H21NO5S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
benzenesulfonic acid;(3R,4R)-1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2.C6H6O3S/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11,13-14H,6-8H2;1-5H,(H,7,8,9)/t10-,11-;/m1./s1 |
Clave InChI |
QTMMGGNVUTZDGJ-NDXYWBNTSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


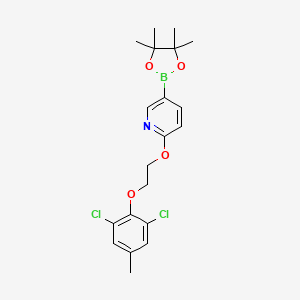



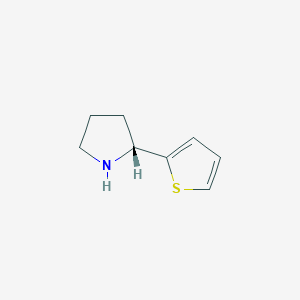
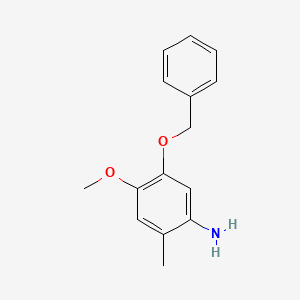
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
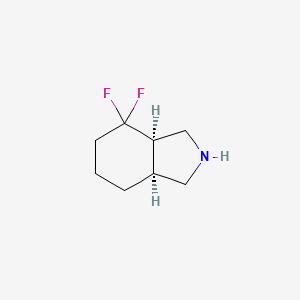
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
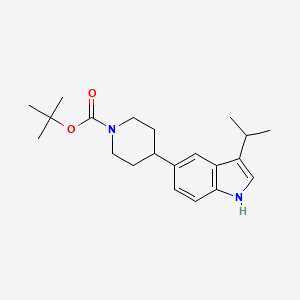
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)

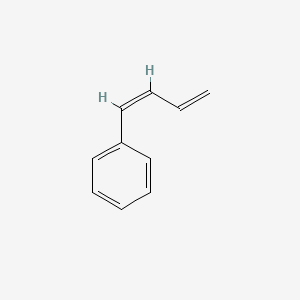
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
